molecular formula C23H22N2O5S B15041209 Ethyl 2-benzamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-benzamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B15041209
M. Wt: 438.5 g/mol
InChI Key: XLXCKYPCBRIBQZ-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with benzamido, methoxyphenylcarbamoyl, and carboxylate groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for its efficiency and eco-friendliness.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-benzamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-benzamido-4-methylthiophene-3-carboxylate
  • Ethyl 2-benzamido-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-benzamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 2-benzamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-4-30-23(28)18-14(2)19(21(27)24-16-11-8-12-17(13-16)29-3)31-22(18)25-20(26)15-9-6-5-7-10-15/h5-13H,4H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

XLXCKYPCBRIBQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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